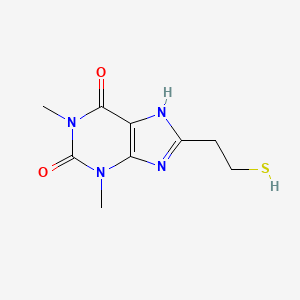
Bis(2-chloroethoxy)phosphoryl-(3-nitrophenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(2-chloroethoxy)phosphoryl-(3-nitrophenyl)methanol is an organophosphorus compound characterized by the presence of both chloroethoxy and nitrophenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-chloroethoxy)phosphoryl-(3-nitrophenyl)methanol typically involves the reaction of 3-nitrobenzaldehyde with diethyl phosphite in the presence of a base such as sodium hydride. The reaction proceeds through a nucleophilic addition mechanism, followed by the substitution of the ethoxy groups with chloroethoxy groups using thionyl chloride. The final product is obtained after purification through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and distillation to ensure the compound meets the required specifications .
化学反応の分析
Types of Reactions
Bis(2-chloroethoxy)phosphoryl-(3-nitrophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloroethoxy groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, bases such as sodium hydroxide.
Hydrolysis: Water, aqueous acids.
Major Products Formed
Reduction: 3-aminophenyl derivatives.
Substitution: Various substituted phosphoric acid esters.
Hydrolysis: Phosphoric acid derivatives.
科学的研究の応用
Bis(2-chloroethoxy)phosphoryl-(3-nitrophenyl)methanol has several scientific research applications:
Chemistry: Used as a reagent in the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential use in drug development, particularly as a precursor for compounds with antimicrobial or anticancer properties.
Industry: Utilized in the production of flame retardants and plasticizers.
作用機序
The mechanism of action of Bis(2-chloroethoxy)phosphoryl-(3-nitrophenyl)methanol involves its interaction with molecular targets such as enzymes and receptors. The chloroethoxy groups can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. The nitrophenyl group can participate in electron transfer reactions, affecting cellular redox states and signaling pathways .
類似化合物との比較
Similar Compounds
Bis(p-nitrophenyl)phosphate: Similar in structure but lacks the chloroethoxy groups.
Bis(2-chloroethyl)phosphate: Contains chloroethyl groups but lacks the nitrophenyl group.
Diethyl phosphite: A precursor in the synthesis of Bis(2-chloroethoxy)phosphoryl-(3-nitrophenyl)methanol.
Uniqueness
This compound is unique due to the combination of chloroethoxy and nitrophenyl groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
特性
CAS番号 |
6329-50-6 |
|---|---|
分子式 |
C11H14Cl2NO6P |
分子量 |
358.11 g/mol |
IUPAC名 |
bis(2-chloroethoxy)phosphoryl-(3-nitrophenyl)methanol |
InChI |
InChI=1S/C11H14Cl2NO6P/c12-4-6-19-21(18,20-7-5-13)11(15)9-2-1-3-10(8-9)14(16)17/h1-3,8,11,15H,4-7H2 |
InChIキー |
MYEUZBJSSUKJQF-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(O)P(=O)(OCCCl)OCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 4,5-dimethyl-2-[(2-naphthalen-2-ylsulfonylacetyl)amino]thiophene-3-carboxylate](/img/structure/B14731305.png)
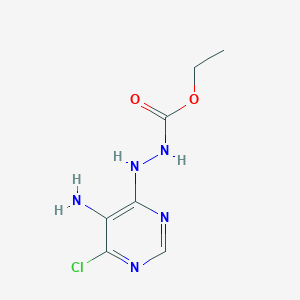
![6-[[1-[2-(4-Cyclohexylphenoxy)ethyl]indol-3-yl]methylidene]-5-imino-2-propyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B14731317.png)

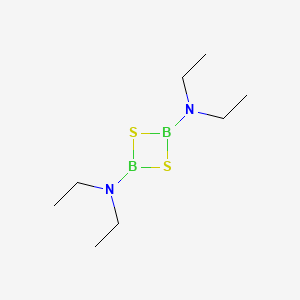
![1H-Pyrrolo[1,2-a]indole, 2,3,9,9a-tetrahydro-](/img/structure/B14731340.png)
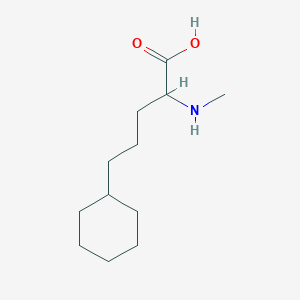
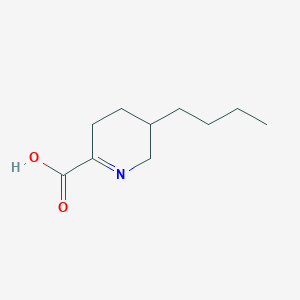
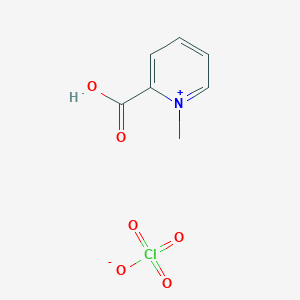


![[3-(2,6-Dioxopiperidine-4-carbonyl)-4-oxocyclohexyl] acetate](/img/structure/B14731392.png)
